N-(1-甲基-4-氧代-3-噻吩-2-基喹啉-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

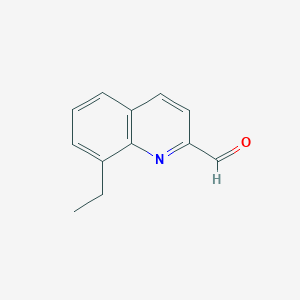

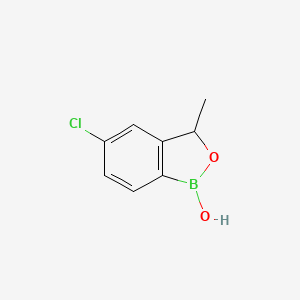

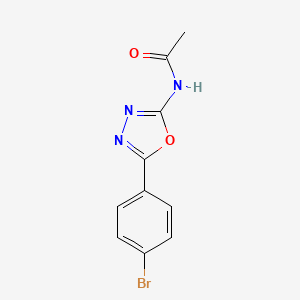

The compound "N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide" is a complex organic molecule that appears to be related to various fused ring systems with potential biological activity. The structure suggests the presence of multiple heterocyclic components, including a quinoline moiety fused with a thiophene ring, which is a common scaffold in medicinal chemistry due to its diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with readily available substrates. For instance, the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives involves a four-step sequence, starting with aminohydroxamates and methyl trimethoxyacetate . Similarly, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives is achieved through the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, using ultrasound irradiation, which is a novel approach to enhance reaction efficiency . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural studies of related compounds, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using single-crystal X-ray diffraction, which confirms the proposed structures and provides detailed insights into the molecular geometry . This technique would likely be essential in confirming the molecular structure of "N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide" as well.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of carboxamide groups in the molecule could allow for further derivatization or participation in various chemical reactions, such as coupling with amines . The thiophene moiety could also undergo electrophilic aromatic substitution reactions, given its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple heteroatoms (nitrogen, sulfur, oxygen) in the molecule would affect its solubility, boiling point, melting point, and stability. The compound's spectroscopic properties, such as IR, NMR, and mass spectra, would provide valuable information about its functional groups and molecular framework . Additionally, the compound's potential biological activities, such as antitubercular , antioxidant , and antinociceptive activities , could be inferred from its structural analogs.

科学研究应用

抗微生物特性

与N-(1-甲基-4-氧代-3-噻吩-2-基喹啉-2-基)噻吩-2-甲酰胺相关的化合物的一个重要应用是它们的抗微生物特性。例如,一系列化合物,包括N-{5-[(2-氯苯基)亚甲基]-2-(4-羟基苯基)-4-氧代(1,3-噻唑啉-3-基)}{4-[2-(4-甲基苯基)-4-氧代(3-羟基喹唑啉-3-基)]苯基}羧酰胺,在体外表现出抗细菌和抗真菌活性,对大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、化脓性链球菌、白色念珠菌、黑曲霉和鼠曲霉等一系列病原体具有活性(Desai, Dodiya, & Shihora, 2011)。

与DNA相互作用和细胞毒性

另一个感兴趣的领域是相关化合物与DNA的相互作用及其细胞毒性效应。例如,一种新型席夫碱配体及其金属配合物被评估其抗细菌和抗真菌活性,以及它们裂解DNA的能力。这些配合物还在体外表现出对海藻虫的细胞毒性(Yernale & Mathada, 2014)。

抗肿瘤活性

与N-(1-甲基-4-氧代-3-噻吩-2-基喹啉-2-基)噻吩-2-甲酰胺结构相似的化合物已被研究其抗肿瘤特性。例如,合成了各种异喹啉-1-甲醛硫脲酮,并评估其对小鼠L1210白血病的抗肿瘤活性(Liu, Lin, Penketh, & Sartorelli, 1995)。

聚合物的光稳定性

在材料科学领域,与问题化合物中的成分噻吩衍生物已被合成并用作聚氯乙烯(PVC)的光稳定剂。这种应用展示了这些化合物在增强PVC材料在紫外线照射下的耐久性和寿命方面的潜力(Balakit et al., 2015)。

正电子发射断层扫描成像的放射性标记

该化合物还被应用于正电子发射断层扫描(PET)成像的放射性标记的开发。相关喹啉羧酰胺的锂化已被用于合成用于体内研究的放射性标记化合物(Bennacef, Perrio, Lasne, & Barré, 2007)。

囊性纤维化治疗中的CFTR增效剂

相关的喹啉酮-3-羧酰胺被确定为有效的CFTR增效剂,导致ivacaftor的开发,这是一种已获批准用于囊性纤维化治疗的药物(Hadida et al., 2014)。

对乳腺癌的抗癌作用

对喹啉-3-羧酸衍生物的合成及其对乳腺癌MCF-7细胞系的评估突显了这些化合物在癌症治疗中的另一个潜在应用(Gaber et al., 2021)。

作用机制

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, including kinases, and have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives act as inhibitors, blocking the activity of their target proteins, while others may act as agonists or antagonists, modulating the activity of their targets .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

The solubility of thiophene derivatives in most organic solvents suggests that they may be well-absorbed following oral administration .

Result of Action

Thiophene derivatives are known to have a wide range of biological and physiological functions, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of thiophene derivatives .

属性

IUPAC Name |

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-21-13-7-3-2-6-12(13)17(22)16(14-8-4-10-24-14)18(21)20-19(23)15-9-5-11-25-15/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSKQVULHSYFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)